Cas no 94995-85-4 (ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate)
ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinecarboxylic acid,4-[(5-chloro-8-hydroxy-7-quinolinyl)methyl]-, ethyl ester
- MLS000715651
- SMR000277168
- ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate
- ethyl 4-((5-chloro-8-hydroxyquinolin-7-yl)methyl)piperazine-1-carboxylate
- Oprea1_642186
- IFLab1_003995
- cid_716585
- BDBM34838
- HMS2636N24
- HMS1423F13
- HMS3364C03
- ST50037569
- VU0302900-2
- Z56791003
- ethyl 4-[(5-chloro-8-hydroxy-7-quinolyl)methyl]piperazinecarboxylate
- ethyl 4-[(5-chloranyl-8-oxidan
- ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate
-
- Inchi: 1S/C17H20ClN3O3/c1-2-24-17(23)21-8-6-20(7-9-21)11-12-10-14(18)13-4-3-5-19-15(13)16(12)22/h3-5,10,22H,2,6-9,11H2,1H3
- InChI Key: YPJNKFOJKONRND-UHFFFAOYSA-N
- SMILES: ClC1C2=CC=CN=C2C(=C(C=1)CN1CCN(C(=O)OCC)CC1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 431
- Topological Polar Surface Area: 65.9
ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0870-0050-2μmol |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-5μmol |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-10μmol |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-20μmol |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-1mg |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-2mg |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-3mg |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-4mg |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-5mg |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0870-0050-10mg |
ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |
94995-85-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate
Recent Advances in the Study of Ethyl 4-(5-Chloro-8-Hydroxyquinolin-7-yl)Methylpiperazine-1-Carboxylate (CAS: 94995-85-4)
The compound ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate (CAS: 94995-85-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This molecule, characterized by its unique quinoline-piperazine hybrid structure, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview for professionals in the chemical, biological, and pharmaceutical fields.
Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel therapeutic agents. Its structural features, including the chloro-hydroxyquinoline moiety and the piperazine carboxylate group, contribute to its ability to interact with various biological targets. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against several enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases.
In addition to its anti-inflammatory properties, ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate has shown promise in oncology research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the modulation of key signaling pathways, including the PI3K/AKT and MAPK cascades, which are frequently dysregulated in cancer.
The synthetic accessibility of this compound has also been a focus of recent research. A team at the University of Cambridge (2023) developed an optimized synthetic route that improves yield and purity while reducing environmental impact. This advancement is particularly significant for scaling up production for preclinical and clinical studies. The new method employs green chemistry principles, utilizing catalytic reactions and minimizing hazardous byproducts.
Pharmacokinetic studies have provided valuable insights into the compound's drug-like properties. Research conducted at the National Institutes of Health (2024) revealed favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it an attractive candidate for central nervous system-targeted therapies, though further optimization may be required to enhance metabolic stability.
Looking forward, several research groups are exploring the potential of this compound as a platform for developing multitarget-directed ligands. Its ability to interact with multiple biological targets simultaneously could lead to novel therapeutic strategies for complex diseases. Current investigations are focusing on structure-activity relationship studies to identify the most pharmacologically active derivatives while minimizing potential off-target effects.
In conclusion, ethyl 4-(5-chloro-8-hydroxyquinolin-7-yl)methylpiperazine-1-carboxylate (CAS: 94995-85-4) represents a promising chemical entity with diverse therapeutic potential. The recent research advances discussed in this brief underscore its value as both a pharmacological tool and a lead compound for drug development. Continued investigation into its mechanisms of action and therapeutic applications is warranted, with particular attention to translational studies that bridge the gap between bench research and clinical application.
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